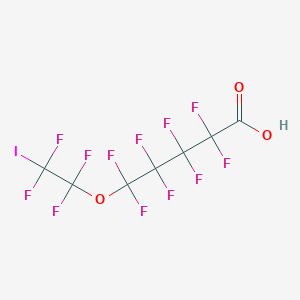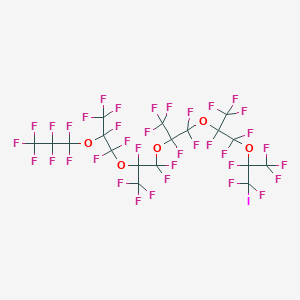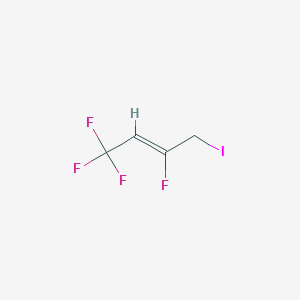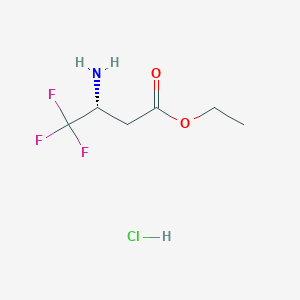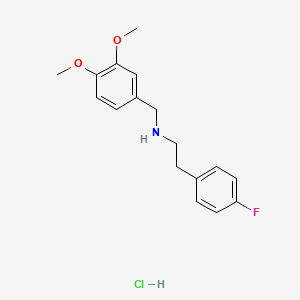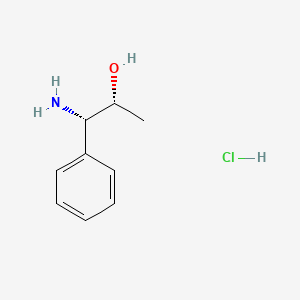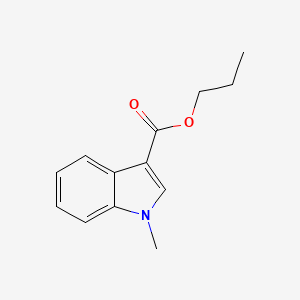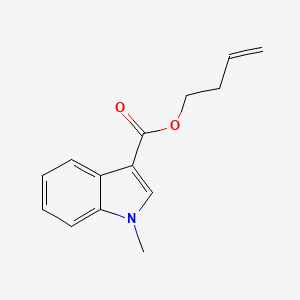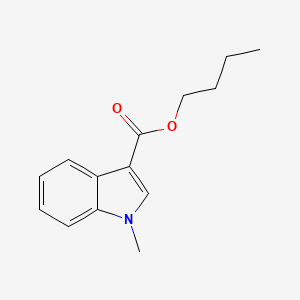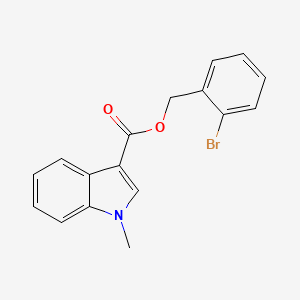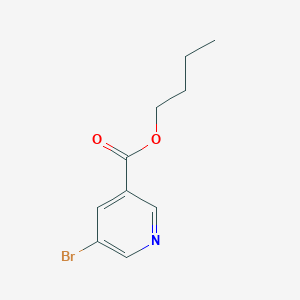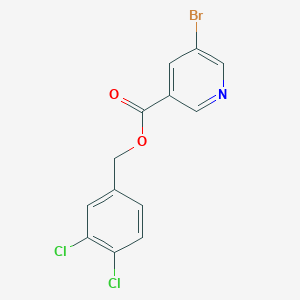
(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H8BrCl2NO2 and its molecular weight is 361.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-nicotinic acid 3,4-dichloro-benzyl ester is 358.91155 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nicotinic Acid and Cardiovascular Health
Nicotinic acid, also known as niacin, is a well-established treatment for modifying lipid profiles, which plays a significant role in the prevention and treatment of coronary artery disease. Its efficacy lies in its ability to lower LDL and VLDL cholesterol while raising HDL cholesterol levels. The identification of the G-protein-coupled receptor 109A as the receptor for nicotinic acid has shed light on its mechanism of action, which includes favorable alterations in HDL cholesterol and potential anti-inflammatory effects beyond lipid modulation. These attributes underline the therapeutic potential of nicotinic acid and its derivatives in atherosclerosis treatment (Digby, Lee, & Choudhury, 2009).
Potential Anticancer Applications
The exploration of nicotinic acid derivatives, including esters, has extended into oncology, where they are investigated for their anticancer properties. The unique biological properties of these derivatives, attributable to their heterocyclic structure containing nitrogen, make them compelling candidates in the development of anticancer drugs. These investigations underscore the synthetic versatility of nicotinic acid and its derivatives and their potential application in developing novel anticancer therapeutics (Jain, Utreja, Kaur, & Jain, 2020).
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-10-4-9(5-17-6-10)13(18)19-7-8-1-2-11(15)12(16)3-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKLEHLDJAGGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=CN=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
